

N-Desbutyl Bupivacaine-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: N-Desbutyl Bupivacaine-d6

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An In-depth Technical Guide to N-Desbutyl Bupivacaine-d6

This guide provides a comprehensive overview of **N-Desbutyl Bupivacaine-d6**, a deuterated metabolite of the local anesthetic Bupivacaine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolism, and analytical quantification.

Core Compound Data

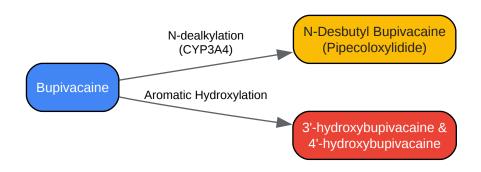
N-Desbutyl Bupivacaine-d6 is the deuterium-labeled form of N-Desbutyl Bupivacaine, a primary metabolite of Bupivacaine. The stable isotope labeling makes it a valuable internal standard for quantitative bioanalytical studies.

Parameter	Value	Reference
Compound Name	N-Desbutyl Bupivacaine-d6	N/A
CAS Number (unlabeled)	15883-20-2	[1][2][3]
Molecular Formula	C14H14D6N2O	N/A
Molecular Weight	238.36 g/mol	N/A



Metabolic Pathway of Bupivacaine

Bupivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The main metabolic pathways are N-dealkylation and aromatic hydroxylation. The N-dealkylation of the butyl group from the piperidine nitrogen, primarily mediated by the CYP3A4 isoform, results in the formation of N-Desbutyl Bupivacaine (also known as 2',6'-pipecoloxylidide or PPX).[4][5] Further metabolism can occur through hydroxylation of the aromatic ring.



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Metabolic conversion of Bupivacaine.

Synthesis of N-Desbutyl Bupivacaine-d6

A specific, detailed synthesis protocol for **N-Desbutyl Bupivacaine-d6** is not readily available in the public domain. However, its synthesis would likely follow the general synthetic route for Bupivacaine, with the introduction of deuterium atoms at a suitable stage. A plausible approach involves the use of a deuterated starting material or a deuteration step during the synthesis.

A general synthesis for non-deuterated Bupivacaine involves the acylation of 2,6-dimethylaniline with a protected 2-piperidinecarboxylic acid derivative, followed by N-alkylation with a butyl group.[6] For the d6 analogue, a deuterated butyl bromide (bromo-n-butane-d6) could be used in the final alkylation step.

Experimental Protocols for Analysis

The quantification of N-Desbutyl Bupivacaine, often in conjunction with Bupivacaine and other metabolites, is crucial for pharmacokinetic and metabolism studies. High-Performance Liquid



Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method for Bupivacaine and Metabolites

This protocol outlines a general method for the simultaneous determination of Bupivacaine and its metabolites in human plasma.

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 1 mL of plasma, add an internal standard (e.g., Lidocaine).
- Alkalinize the plasma sample.
- Extract the analytes with 5 mL of n-hexane by vortexing for 5 minutes.
- Centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
- 2. HPLC Conditions



Parameter	Condition	
Column	Reversed-phase C18 (e.g., 50 x 4.6 mm, 1.8 μ m)	
Mobile Phase	0.2M pH 6.8 Phosphate buffer: Acetonitrile: Milli- Q water (5:40:650 v/v/v)	
Flow Rate	1.0 mL/min	
Column Temperature	45°C	
Detection	UV at 234 nm	
Injection Volume	5 μL	

3. Quantitative Data

Analyte	Linearity Range (μg/mL)	Limit of Detection (LOD) (mg/mL)	Limit of Quantification (LOQ) (mg/mL)
Bupivacaine	125 - 900	20[8]	65[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general procedure for the analysis of Bupivacaine and its metabolites in biological matrices.

- 1. Sample Preparation (Solid-Phase Extraction)
- Condition a solid-phase extraction (SPE) cartridge.
- Load the pre-treated urine or plasma sample onto the cartridge.
- Wash the cartridge to remove interferences.
- Elute the analytes with an appropriate solvent.



• Evaporate the eluate and reconstitute in a suitable solvent for injection.

2. GC-MS Conditions

Parameter	Condition	
Column	Capillary column (e.g., dimethylpolysiloxane)	
Carrier Gas	Helium	
Injection Mode	Splitless	
Oven Temperature Program	Optimized for separation of analytes	
Ionization Mode	Electron Ionization (EI) or Chemical Ionization (CI)	
Detection	Selected Ion Monitoring (SIM) of characteristic ions	

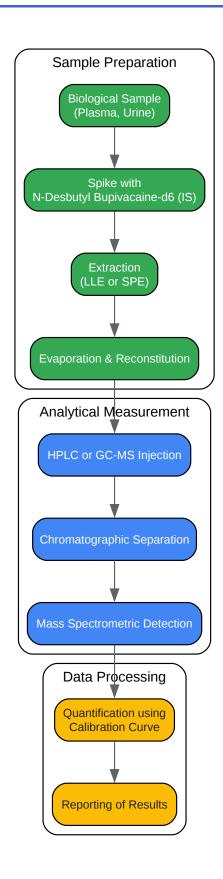
3. Quantitative Data

Analyte	Limit of Detection (LOD) (mg/mL)	Limit of Quantification (LOQ) (mg/mL)	Linear Range (mg/mL)
Bupivacaine	15[8]	48[8]	0.5 - 13.8[8]
N-Desbutyl Bupivacaine	13[8]	-	0.5 - 13.8[8]
3-hydroxybupivacaine	8[8]	-	0.5 - 13.8[8]
4-hydroxybupivacaine	5[8]	-	0.5 - 13.8[8]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of N-Desbutyl Bupivacaine and related compounds in a biological matrix.





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Bioanalytical workflow for N-Desbutyl Bupivacaine.



This technical guide provides foundational information for researchers working with **N-Desbutyl Bupivacaine-d6**. For specific applications, further method development and validation are essential.

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